2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXOOOURGRMHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of organic molecules characterized by complex structural features that may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 472.6 g/mol. The structure features a hexahydroquinazoline core linked to a thioether group and a substituted acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₈N₄O₄S |
| Molecular Weight | 472.6 g/mol |
| Structure | Complex organic molecule with thioether linkage |
| CAS Number | 898435-64-8 |
Preliminary studies suggest that compounds structurally similar to this one may act as inhibitors of tankyrase , an enzyme involved in cellular processes such as proliferation and apoptosis. The presence of the diethylamino group may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties . For example, derivatives of hexahydroquinazoline have shown effectiveness against various bacterial strains and fungi. The specific compound is hypothesized to possess similar activity due to its structural characteristics.
Anticancer Potential
Analogous compounds have demonstrated anticancer activity , particularly in targeting pathways associated with cell cycle regulation and apoptosis. The unique combination of functional groups in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of tankyrase by similar compounds showed promising results, indicating that the hexahydroquinazoline core might be crucial for binding affinity and specificity.
- Antimicrobial Testing : In vitro tests conducted on related compounds revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its potential as an antimicrobial agent.
- Cell Viability Assays : Cell line studies using cancer models indicated that compounds with similar structures could reduce cell viability significantly at specific concentrations, pointing toward potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
